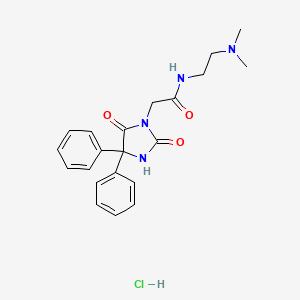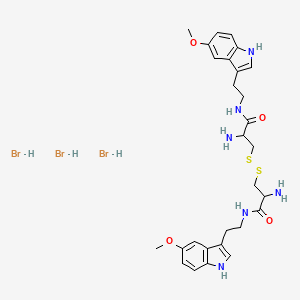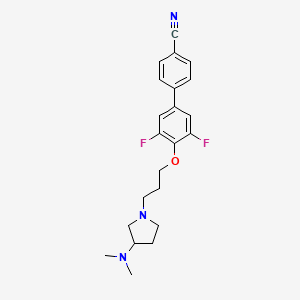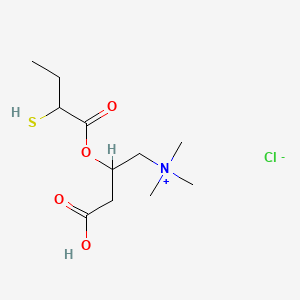
2-Mercaptobutyryl carnitine chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercaptobutyryl carnitine chloride is a derivative of carnitine, a compound essential for the transport of fatty acids into mitochondria for β-oxidation This compound features a mercapto group (-SH) attached to the butyryl moiety, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptobutyryl carnitine chloride typically involves the following steps:
Preparation of 2-Mercaptobutyric Acid: This can be synthesized through the thiolation of butyric acid using hydrogen sulfide in the presence of a catalyst.
Formation of 2-Mercaptobutyryl Chloride: The 2-mercaptobutyric acid is then converted to its acyl chloride derivative using thionyl chloride or oxalyl chloride.
Coupling with Carnitine: The 2-mercaptobutyryl chloride is reacted with carnitine in the presence of a base such as triethylamine to form 2-Mercaptobutyryl carnitine.
Formation of Chloride Salt: The final product is obtained by treating the compound with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, or potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation of the mercapto group.
Alcohol Derivatives: Resulting from reduction of the carbonyl group.
Thioesters: Produced via substitution reactions involving the mercapto group.
Scientific Research Applications
2-Mercaptobutyryl carnitine chloride has diverse applications in scientific research:
Biochemistry: Used to study fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential in treating metabolic disorders and mitochondrial diseases.
Industry: Utilized in the production of specialized biochemical reagents and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Mercaptobutyryl carnitine chloride involves its role in fatty acid transport and metabolism. The compound facilitates the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce energy. The mercapto group may also interact with various enzymes and proteins, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Carnitine: The parent compound, essential for fatty acid transport.
Acetylcarnitine: A derivative involved in acetyl group transport.
Propionylcarnitine: Participates in the metabolism of odd-chain fatty acids.
Butyrylcarnitine: Similar to 2-Mercaptobutyryl carnitine but lacks the mercapto group.
Uniqueness
2-Mercaptobutyryl carnitine chloride is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other carnitine derivatives and expands its utility in research and therapeutic applications.
Properties
CAS No. |
83544-85-8 |
|---|---|
Molecular Formula |
C11H22ClNO4S |
Molecular Weight |
299.82 g/mol |
IUPAC Name |
[3-carboxy-2-(2-sulfanylbutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4S.ClH/c1-5-9(17)11(15)16-8(6-10(13)14)7-12(2,3)4;/h8-9H,5-7H2,1-4H3,(H-,13,14,17);1H |
InChI Key |
DPBOGAGZYWBHIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC(CC(=O)O)C[N+](C)(C)C)S.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


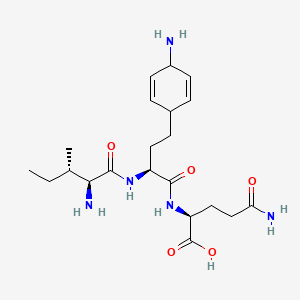
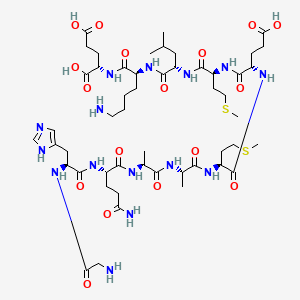
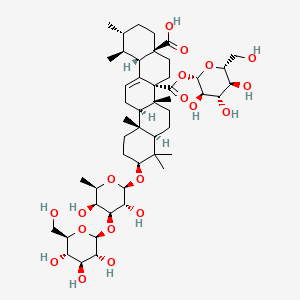

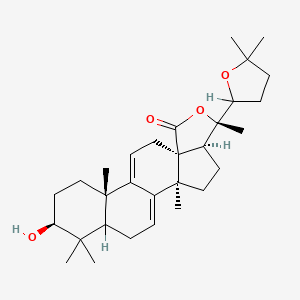
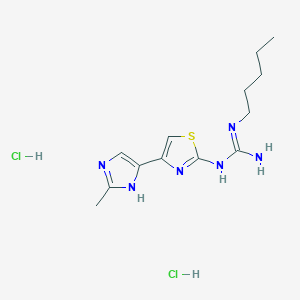
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)
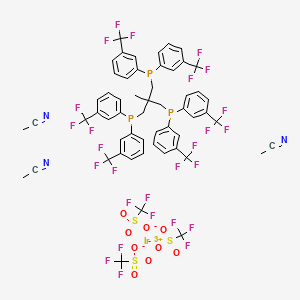
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)


